N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is formally named 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride according to IUPAC rules. Its molecular formula, C₁₀H₁₄ClF₂N₅ , reflects a bifunctional pyrazole core with strategic substitutions:
- A difluoromethyl group (-CF₂H) at position 1 of the primary pyrazole ring.
- A methyl group (-CH₃) at position 3 of the same ring.
- An amine-linked [(2-methylpyrazol-3-yl)methyl] moiety at position 4.
The hydrochloride salt introduces a chloride counterion, enhancing aqueous solubility. Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClF₂N₅ |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=NN2C)C(F)F.Cl |
The difluoromethyl group contributes electronegativity and metabolic stability, while the pyrazole rings enable π-π stacking interactions in biological systems.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic data for this compound remain unpublished. However, molecular modeling suggests a planar geometry for the pyrazole rings, with the difluoromethyl group adopting a staggered conformation to minimize steric hindrance. The hydrochloride salt likely forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystal lattice.
Key conformational features inferred from spectroscopic and computational data include:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra (400 MHz, D₂O) reveal distinct proton environments:
| Signal (δ, ppm) | Integration | Splitting | Assignment |
|---|---|---|---|
| 8.2–8.5 | 1H | Singlet | Amine (NH) |
| 6.0 | 1H | Triplet | CF₂H |
| 3.8–4.1 | 2H | Multiplet | CH₂ linker |
| 2.3–2.5 | 6H | Singlet | N-CH₃ groups |
The difluoromethyl group exhibits a characteristic triplet (J = 56 Hz) due to coupling with two fluorine atoms. ¹³C NMR data corroborate the presence of quaternary carbons at δ 145–150 ppm (pyrazole C3 and C5) and methyl carbons at δ 20–25 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the free base (molecular formula C₁₀H₁₃F₂N₅) shows a molecular ion peak at m/z 241.243 . Key fragmentation pathways include:
- Loss of HCl (36.46 Da) from the hydrochloride salt, yielding a base peak at m/z 241.243.
- Cleavage of the methylene bridge , generating fragments at m/z 123.045 (C₅H₆F₂N₂⁺) and 118.198 (C₅H₈N₃⁺).
Infrared and Raman Vibrational Signatures
IR spectroscopy (KBr pellet) identifies critical functional groups:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3300 | N-H stretch (amine) |
| 1150 | C-F asymmetric stretch |
| 1600 | Pyrazole ring C=N/C=C |
Raman spectroscopy data remain unreported, but predicted peaks include symmetric C-F stretches near 1100 cm⁻¹ and pyrazole ring breathing modes at 980–1000 cm⁻¹.
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-6-16(2)15-9(7)13-5-8-3-4-14-17(8)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H |
InChI Key |
GWBAYCCJGGQIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Alkylation
A primary synthetic route involves sequential alkylation and nucleophilic substitution reactions. The target compound is synthesized via:
- Formation of the pyrazole backbone : Starting with 1,4-dimethylpyrazol-3-amine, the amine group undergoes alkylation using 2-(difluoromethyl)pyrazole-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
- Hydrochloride salt formation : The free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethanol) to yield the hydrochloride salt.
Key reaction conditions :
Two-Phase Cyclization Approach
Patents describe a two-phase system for pyrazole ring closure, leveraging interfacial reactions to enhance purity:
- Cyclization precursor preparation : Ethyl difluoroacetoacetate is condensed with methylhydrazine in toluene under reflux.
- Ring closure : The intermediate is treated with sodium bicarbonate in a water-toluene mixture at −10°C to 0°C, facilitating selective pyrazole formation.
Optimization parameters :
- Phase ratio : A 1:3 organic-to-aqueous phase ratio minimizes emulsion formation.
- Catalyst : Weak bases (e.g., NaHCO₃) prevent over-alkylation.
- Scale-up : Continuous flow reactors achieve 85% yield at pilot-plant scales.
Industrial Production Strategies
Continuous Flow Synthesis
Industrial methods prioritize throughput and reproducibility using continuous flow systems:
- Reagent mixing : Precursors are combined in a micromixer at 25°C, ensuring rapid heat dissipation.
- Residence time : 10–15 minutes in a tubular reactor at 50°C.
Advantages :
- 20% higher yield compared to batch processes.
- Reduced solvent waste (30% less DCM usage).
Purification Techniques
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Crystallization : Ethanol/water (4:1) yields 99% pure hydrochloride salt.
Table 1: Comparative Analysis of Purification Methods
| Method | Purity (%) | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Column Chromatography | 98.5 | 72 | 12.4 |
| Recrystallization | 99.2 | 68 | 8.7 |
Mechanistic Insights and Side Reactions
Difluoromethyl Group Stability
The difluoromethyl group is susceptible to hydrolysis under acidic conditions, necessitating pH control (pH 6–7) during synthesis. Side products like N-[[2-(carboxy)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine form if moisture is present.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features of the target compound and its analogs:
Key Observations
Fluorine Substituents: The difluoromethyl (-CF2H) group in the target compound and 6-bromo-3-(difluoromethyl)-tetrahydroisoquinoline () enhances metabolic stability and electronegativity compared to non-fluorinated analogs. This feature is critical for improving drug half-life and target binding . In contrast, chloro substituents (e.g., in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole, ) may increase lipophilicity but reduce metabolic resistance compared to fluorinated derivatives .
Pyrazole vs. Heterocyclic Cores: The target compound’s bipyrazole scaffold contrasts with SR142948A’s adamantane-pyrazole hybrid (). Adamantane’s rigid structure in SR142948A likely improves receptor selectivity, whereas the target’s flexible pyrazole linkage may offer broader binding adaptability .
Hydrochloride Salt :
- Both the target compound and SR142948A utilize hydrochloride salts to improve solubility. This is a shared strategy for optimizing pharmacokinetics in early-stage drug candidates .
Research Findings and Implications
- GPCR/Ion Channel Targeting : Compounds like SR142948A () demonstrate that pyrazole derivatives with bulky substituents (e.g., adamantane) exhibit high affinity for neurotensin receptors. The target compound’s lack of such bulky groups may shift its selectivity toward other GPCR subtypes .
- Synthetic Accessibility: Building blocks such as 6-bromo-3-(difluoromethyl)-tetrahydroisoquinoline () highlight the pharmaceutical industry’s focus on fluorine-containing heterocycles, which balance synthetic feasibility and bioactivity .
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative with potential applications in medicinal chemistry. This compound features a difluoromethyl group, which is known to enhance biological activity through improved binding affinity and selectivity for various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClF2N5 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H15F2N5.ClH/c1-2-6-17-7-4-10(16-17)14-8-9-3-5-15-18(9)11(12)13;/h3-5,7,11H,2,6,8H2,1H3,(H,14,16);1H |
| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and electronic properties, leading to increased binding affinity. This modification can facilitate interactions with target proteins involved in various biological pathways.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant pharmacological activities. For instance:
- Inhibition of Enzymatic Activity : Studies have shown that difluoromethyl-substituted pyrazoles can inhibit specific enzymes critical for disease progression. For example, compounds in this class have been evaluated for their potential as inhibitors of phosphodiesterase enzymes .
Case Studies
- Anticancer Activity : A recent study evaluated the anticancer potential of difluoromethyl pyrazoles. The compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
- Neurological Disorders : Research has also explored the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Celecoxib | Pyrazole core | NSAID with anti-inflammatory effects |
| Rimonabant | Pyrazole ring | Cannabinoid receptor antagonist |
| Fezolamide | Similar structure | Antidepressant properties |
The presence of the difluoromethyl group in this compound sets it apart by potentially enhancing its efficacy and selectivity compared to these other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
